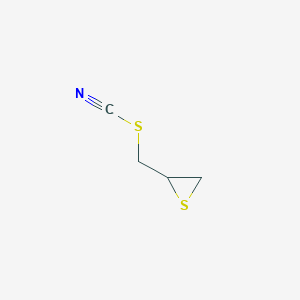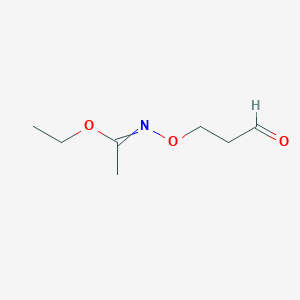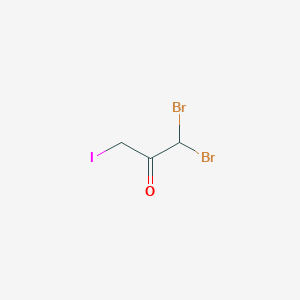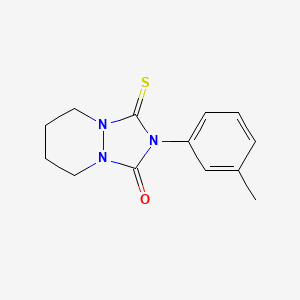
4,4,5,5-Tetrafluoro-1-phenylpentane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetrafluoro-1-phenylpentane-1,3-dione is a fluorinated organic compound known for its unique chemical properties It is a derivative of pentane-1,3-dione, where four hydrogen atoms are replaced by fluorine atoms, and one of the carbon atoms is bonded to a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetrafluoro-1-phenylpentane-1,3-dione typically involves the fluorination of 1-phenylpentane-1,3-dione. One common method is the reaction of 1-phenylpentane-1,3-dione with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,5,5-Tetrafluoro-1-phenylpentane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone group into alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Benzoic acid and other carboxylic acids.
Reduction: Alcohols and other reduced derivatives.
Substitution: Compounds with substituted functional groups replacing fluorine atoms.
Applications De Recherche Scientifique
4,4,5,5-Tetrafluoro-1-phenylpentane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings with unique properties.
Mécanisme D'action
The mechanism of action of 4,4,5,5-tetrafluoro-1-phenylpentane-1,3-dione involves its interaction with molecular targets through its fluorinated and phenyl groups. The fluorine atoms can participate in hydrogen bonding and other interactions, while the phenyl group can engage in π-π stacking and other aromatic interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Dimethyl-1-phenylpentane-1,3-dione: A similar compound where the fluorine atoms are replaced by methyl groups.
4,4,5,5,5-Pentafluoro-1-pentanethiol: A related compound with a thiol group instead of a diketone group.
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione: A compound with a similar structure but different fluorination pattern.
Uniqueness
4,4,5,5-Tetrafluoro-1-phenylpentane-1,3-dione is unique due to its specific fluorination pattern and the presence of both fluorine and phenyl groups. This combination imparts distinct chemical properties, making it valuable for specialized applications in synthesis and materials science.
Propriétés
Numéro CAS |
59857-67-9 |
|---|---|
Formule moléculaire |
C11H8F4O2 |
Poids moléculaire |
248.17 g/mol |
Nom IUPAC |
4,4,5,5-tetrafluoro-1-phenylpentane-1,3-dione |
InChI |
InChI=1S/C11H8F4O2/c12-10(13)11(14,15)9(17)6-8(16)7-4-2-1-3-5-7/h1-5,10H,6H2 |
Clé InChI |
OEYWESDBUIZFEW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CC(=O)C(C(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Dithiaspiro[4.4]nonane 1-oxide](/img/structure/B14601226.png)



![4-Acetyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one](/img/structure/B14601259.png)
![4-[4-(Morpholin-4-yl)phenyl]butanoic acid](/img/structure/B14601265.png)
![1,1'-[1,4-Phenylenebis(methylene)]bis(2-ethylaziridine)](/img/structure/B14601267.png)

![4-Methoxy-N-{2-[(1-methylpiperidin-2-yl)methyl]phenyl}benzamide](/img/structure/B14601282.png)
![1-(3,4-Dichlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14601284.png)

![Ethyl 9a-hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carboxylate](/img/structure/B14601291.png)


